Seralutinib - 1619931-27-9

Seralutinib

Catalog Number: EVT-282959
CAS Number: 1619931-27-9
Molecular Formula: C27H27N5O3
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Seralutinib is a tyrosine kinase inhibitor.
Synthesis Analysis

The synthesis of Seralutinib involves several complex chemical processes. While specific proprietary methods may not be publicly detailed, the general approach to synthesizing such inhibitors typically includes:

  1. Starting Materials: Utilization of readily available organic compounds that serve as precursors.
  2. Reactions: Employing various organic reactions such as nucleophilic substitutions, cyclizations, and functional group modifications to construct the core structure of the compound.
  3. Purification: Techniques such as recrystallization or chromatography are used to isolate and purify the final product.

Technical details regarding exact reaction conditions (temperature, solvents, catalysts) remain proprietary but follow standard practices in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of Seralutinib can be characterized by its specific arrangement of atoms that enables its biological activity. Key structural features include:

  • Molecular Formula: C₁₉H₁₈ClN₅O
  • Molecular Weight: Approximately 367.84 g/mol
  • Structural Configuration: The compound features a complex arrangement with multiple functional groups that facilitate its interaction with target receptors.

Data from crystallography studies could provide insights into bond lengths and angles, which are crucial for understanding its mechanism of action.

Chemical Reactions Analysis

Seralutinib undergoes various chemical reactions that are critical for its functionality:

  • Binding Interactions: The primary reaction involves the binding of Seralutinib to PDGFRα and PDGFRβ, inhibiting their signaling pathways.
  • Biochemical Pathways: It modulates downstream signaling cascades associated with cell proliferation and survival, particularly in the context of pulmonary vascular remodeling.

Technical details on these interactions often involve kinetic studies that measure binding affinities and inhibition constants.

Mechanism of Action

The mechanism by which Seralutinib exerts its effects is multifaceted:

  1. Inhibition of PDGFR Signaling: By blocking PDGFRα and PDGFRβ, Seralutinib disrupts pathways that promote vascular smooth muscle cell proliferation and migration.
  2. Impact on CSF1R and c-KIT: Inhibition of these receptors further contributes to anti-inflammatory effects and modulation of immune responses within the pulmonary vasculature.
  3. Restoration of Vascular Homeostasis: The compound aids in restoring levels of bone morphogenetic protein receptor type 2 (BMPR2), crucial for maintaining endothelial function .

Data from clinical trials indicate significant improvements in hemodynamic parameters in patients with PAH treated with Seralutinib .

Physical and Chemical Properties Analysis

Seralutinib exhibits distinct physical and chemical properties that influence its therapeutic efficacy:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data would depend on formulation conditions.
  • Stability: Stability studies are essential to determine shelf-life and storage conditions.

These properties are critical for formulation development, ensuring optimal delivery through inhalation.

Applications

Seralutinib is primarily researched for its application in treating pulmonary arterial hypertension. Its ability to inhibit key signaling pathways involved in vascular remodeling positions it as a promising therapeutic agent. Ongoing clinical trials are evaluating its efficacy compared to existing therapies, aiming to establish it as a standard treatment option for patients suffering from this debilitating condition . Additionally, due to its mechanism of action, Seralutinib may have potential applications in other diseases characterized by similar pathological mechanisms involving aberrant growth factor signaling.

Introduction to Pulmonary Arterial Hypertension (PAH) and Molecular Pathogenesis

Pathophysiological Mechanisms of PAH: Vascular Remodeling and Hemodynamic Dysregulation

The pathophysiological sequence of PAH begins with endothelial injury triggered by diverse stimuli (hemodynamic stress, inflammation, hypoxia, genetic mutations), leading to endothelial dysfunction characterized by impaired production of vasodilatory mediators (nitric oxide, prostacyclin) and overexpression of vasoconstrictive and proliferative agents (endothelin-1, thromboxane) [6]. This imbalance initiates a cascade of events: Vasoconstriction predominates initially, but progressive structural changes—mediated by PASMC hyperplasia, fibroblast activation, and extracellular matrix deposition—become the primary driver of increased PVR [6] [9]. The consequences for right ventricular (RV) function are profound: Chronic pressure overload induces RV hypertrophy, followed by maladaptive dilation, impaired contractility, and ultimately RV failure—the leading cause of death in PAH [6].

Hemodynamic dysregulation in PAH is quantified through right heart catheterization, revealing elevated mPAP, increased PVR, and reduced cardiac output. This reflects both obstructive vasculopathy (luminal narrowing from vascular remodeling) and functional impairment (loss of vascular compliance and vasoreactivity) [7] [9]. Notably, the inflammatory microenvironment perpetuates this cycle: Perivascular macrophages secrete PDGF ligands and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), while mast cells release tryptase and histamine that further stimulate PASMC proliferation and migration [1] [4]. Hypoxia-inducible factors (HIFs) exacerbate this process by upregulating growth factor expression in settings of chronic hypoxia, a common feature in PAH progression [4].

Genetic predispositions significantly influence disease susceptibility and severity. Mutations in the bone morphogenetic protein receptor type 2 (BMPR2) gene occur in ~80% of heritable PAH cases and 20–40% of idiopathic PAH, reducing signaling through the BMP/Smad pathway—a critical brake on cellular proliferation [6] [9]. BMPR2 deficiency creates a permissive environment for uncontrolled growth factor signaling, particularly through PDGFR and TGF-β receptors [2] [6].

Role of Tyrosine Kinase Signaling in PAH Progression

PDGFRα/β, CSF1R, and c-KIT Pathways in Vascular Hyperplasia

The type III receptor tyrosine kinase (RTK) family—comprising PDGFRα, PDGFRβ, CSF1R, and c-KIT—plays a pivotal role in driving the hyperproliferative and inflammatory pathology of PAH [2] [4]. These receptors share structural homology: Five extracellular immunoglobulin-like domains, a transmembrane helix, an intracellular tyrosine kinase domain, and a carboxy tail [2]. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream effectors including PI3K/AKT, RAS/MAPK/ERK, and PLCγ/PKC pathways that collectively promote cell survival, proliferation, migration, and metabolic reprogramming [2].

  • PDGFRα/β Signaling: PDGF ligands (PDGF-AA, -BB, -AB, -CC, -DD) are markedly upregulated in PAH patients' lungs and serum. They drive PASMC and fibroblast proliferation through PDGFRα/β activation [1] [4]. Quantitative immunohistochemistry of human PAH lung samples reveals 3–5-fold higher PDGFRβ expression in remodeled pulmonary arterioles compared to healthy controls [4]. PDGF-BB stimulation activates ERK phosphorylation within minutes, inducing transcription of pro-proliferative genes (c-Fos, c-Myc). In preclinical models, PDGF inhibition reverses established pulmonary hypertension, validating this pathway therapeutically [4].

  • CSF1R Signaling: Expressed predominantly on monocytes/macrophages, CSF1R binds colony-stimulating factor 1 (CSF1) and interleukin-34, triggering macrophage differentiation, survival, and pro-inflammatory cytokine production [2] [4]. In PAH, perivascular macrophage accumulation is prominent, creating a feed-forward loop: Macrophages secrete PDGF-BB, stimulating PASMC proliferation, while CSF1R activation induces VEGF expression, promoting angiogenesis in plexiform lesions [1] [4]. Single-cell RNA sequencing of PAH lung tissue shows upregulated CSF1R transcripts in myeloid lineages, correlating with disease severity [4].

  • c-KIT Signaling: The c-KIT receptor, expressed on endothelial progenitor cells and mast cells, binds stem cell factor (SCF), promoting mast cell chemotaxis, endothelial progenitor recruitment, and PASMC survival [1] [4]. Human PAH lung specimens exhibit increased c-KIT+ cells within plexiform lesions and adventitial infiltrates [4]. Mast cell-derived tryptase further amplifies vascular remodeling by activating protease-activated receptors (PARs) on PASMCs [4].

Table 2: Preclinical Efficacy of Seralutinib in PAH Models

ParameterSU5416/Hypoxia ModelMonocrotaline-Pneumonectomy Model
Pulmonary Artery Systolic Pressure↓43% (p<0.05)↓38% (p<0.01)
Pulmonary Vascular Resistance↓52% (p<0.01)↓47% (p<0.01)
Right Ventricular HypertrophyRV/(LV+S) ratio ↓30% (p<0.05)RV/(LV+S) ratio ↓28% (p<0.05)
Distal Arteriole Muscularization↓67% (p<0.001)↓61% (p<0.001)
NT-proBNP Levels↓78% (p<0.01)↓65% (p<0.01)
BMPR2 Protein Expression2.5-fold increase (p<0.001)2.1-fold increase (p<0.01)

Crosstalk Between PDGFR and BMPR2/TGF-β Signaling Axes

A critical molecular interplay exists between PDGFR signaling and the BMPR2/TGF-β axis, creating a vicious cycle that amplifies vascular pathology. PDGF-BB stimulation downregulates BMPR2 expression in PASMCs via microRNA-376b, which targets BMPR2 mRNA for degradation [2] [4]. Since BMPR2 activation normally inhibits PASMC proliferation and promotes apoptosis, its depletion removes a key growth constraint. Conversely, BMPR2 deficiency increases PASMC sensitivity to PDGF mitogenic effects [2] [6]. This bidirectional dysregulation establishes a self-reinforcing proliferative signal.

PDGFR activation also enhances TGF-β signaling through SMAD-independent pathways. PDGF-BB induces phosphorylation of TGF-β receptor I (TβRI) in PASMCs, activating SMAD2/3 and promoting collagen production and fibrosis [2] [6]. TGF-β further stimulates PDGF-B expression, creating a positive feedback loop. Seralutinib disrupts this crosstalk by simultaneously inhibiting PDGFR kinase activity and increasing BMPR2 protein expression. In the SU5416/hypoxia rat model, seralutinib treatment restored lung BMPR2 levels by 2.5-fold and reduced phosphorylated SMAD2/3 by 60% compared to controls [4].

The therapeutic implication of this multi-kinase targeting is significant: Imatinib, a PDGFR/c-KIT/ABL inhibitor, showed efficacy in PAH clinical trials but was limited by systemic toxicity and off-target effects on c-ABL—a kinase essential for endothelial homeostasis [2]. Seralutinib’s distinct profile—potently inhibiting PDGFRα/β (IC50 = 7–14 nM), CSF1R (IC50 = 92 nM), and c-KIT (IC50 = 20 nM) while sparing c-ABL—provides a more selective approach to intercepting this pathogenic network [2] [4].

Limitations of Current PAH Therapies: Unmet Needs in Targeting Proliferative Pathways

Despite three decades of drug development, existing PAH therapies (endothelin receptor antagonists, phosphodiesterase-5 inhibitors, soluble guanylate cyclase stimulators, prostacyclin pathway agents) primarily target vasoconstriction and endothelial dysfunction rather than the underlying proliferative pathology [3] [9]. This mechanistic limitation translates into incomplete clinical responses: While improving symptoms and hemodynamics acutely, these agents fail to halt vascular remodeling long-term. Registry data show disease progression occurs in 15–20% of patients annually despite dual or triple therapy, with 5-year survival remaining ~60% [3] [7].

The core therapeutic gaps in PAH management include:

  • Lack of Anti-Remodeling Effects: No approved therapy reverses established vascular pathology. Vasodilators may transiently reduce pulmonary pressures but do not significantly regress neointimal lesions or restore vessel patency [3] [6]. Histologic studies confirm persistent vascular remodeling even in clinically stabilized patients.

  • Inadequate Targeting of Proliferative Mechanisms: Current agents minimally impact tyrosine kinase-driven hyperproliferation. Imatinib demonstrated significant hemodynamic and functional improvements in advanced PAH (IMPRES trial), confirming the therapeutic validity of kinase inhibition. However, 33% of imatinib-treated patients discontinued due to adverse events (subdural hematoma, nausea, edema), reflecting off-target toxicity from systemic ABL inhibition [2] [4].

  • Diagnostic and Therapeutic Delay: The mean time from symptom onset to PAH diagnosis remains 2–3 years, with >75% of patients already in WHO Functional Class III/IV at diagnosis [7] [9]. By this stage, irreversible vascular remodeling is established, limiting the efficacy of vasodilators and underscoring the need for disease-modifying agents that can reverse pathology.

Table 3: Unmet Clinical Needs in Current PAH Management

Therapeutic LimitationClinical ConsequencePotential Solution
Vasodilator-Centric MechanismsSymptomatic improvement without disease modificationAgents targeting proliferative signaling pathways
Inability to Reverse Vascular RemodelingPersistent disease progression despite therapyTherapies inducing regression of neointimal lesions
Systemic Toxicity of Oral Kinase InhibitorsPoor tolerability limiting clinical utilityInhaled delivery for localized lung effects
Late DiagnosisAdvanced vascular pathology at treatment initiationScreening programs for early detection

Seralutinib addresses several limitations through its innovative design as an inhaled kinase inhibitor. Preclinical pharmacokinetics show a lung-to-plasma exposure ratio of 30:1 after inhalation, enabling high local drug concentrations in diseased pulmonary arterioles while minimizing systemic exposure [1] [4]. This contrasts sharply with oral imatinib, which achieved only a 1:1 lung-to-plasma ratio. Seralutinib’s dry powder formulation delivered via RS01 inhaler optimizes deposition in distal airways—the primary site of PAH pathology [1] [8]. Phase 1 studies confirmed dose-proportional increases in exposure without significant off-target effects at therapeutic doses [1].

The therapeutic rationale for multi-kinase inhibition is reinforced by the interdependence of PDGFR, CSF1R, and c-KIT in PAH pathogenesis: PDGFR drives PASMC hyperplasia, CSF1R sustains perivascular inflammation, and c-KIT promotes mast cell infiltration and endothelial dysfunction. Simultaneously targeting these nodes may disrupt the self-amplifying cycle of vascular injury more effectively than selective agents [1] [2] [4]. Ongoing Phase 3 trials (NCT04456998) will determine whether this mechanistic promise translates into clinical reversal of vascular pathology in PAH patients.

Properties

CAS Number

1619931-27-9

Product Name

Seralutinib

IUPAC Name

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1

InChI Key

JHJNPOSPVGRIAN-SFHVURJKSA-N

SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

Seralutinib

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.